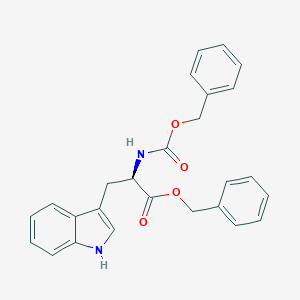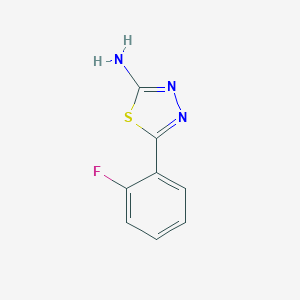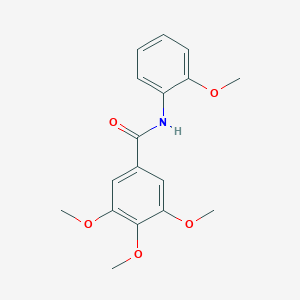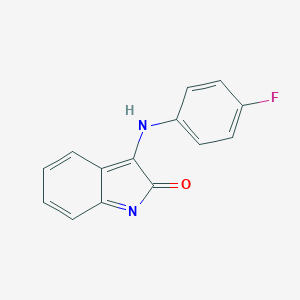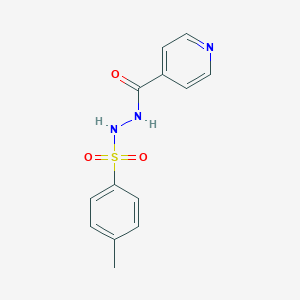![molecular formula C27H31N3O6S B188007 N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 6069-94-9](/img/structure/B188007.png)
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide, commonly known as "Compound X," is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Compound X has shown great potential in various scientific research applications. It has been extensively studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for studying the role of certain enzymes and receptors in various physiological processes.
作用機序
The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in patients with Alzheimer's disease. In addition, Compound X has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
生化学的および生理学的効果
Compound X has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of Compound X is its versatility in various scientific research applications. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. In addition, it has shown great potential as a drug candidate for the treatment of various diseases. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on Compound X. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the compound's properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.
合成法
The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylpiperazine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained by purifying the compound through recrystallization. This synthesis method has been optimized to ensure high yields and purity of the final product.
特性
CAS番号 |
6069-94-9 |
|---|---|
製品名 |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
分子式 |
C27H31N3O6S |
分子量 |
525.6 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O6S/c1-34-21-13-14-24(26(19-21)36-3)30(37(32,33)22-9-5-4-6-10-22)20-27(31)29-17-15-28(16-18-29)23-11-7-8-12-25(23)35-2/h4-14,19H,15-18,20H2,1-3H3 |
InChIキー |
YNTJQOJGKCUOOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



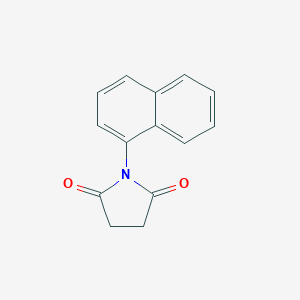
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
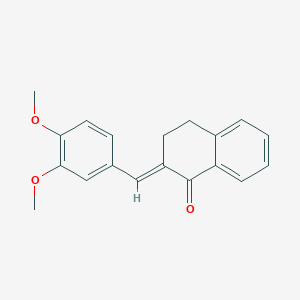
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
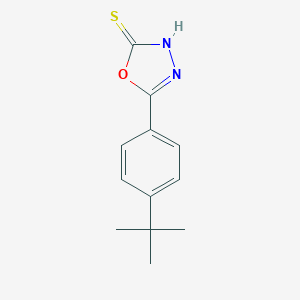
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
